![molecular formula C5H3BrF2N2 B2748943 2-Bromo-4,6-difluoropyridin-3-amine CAS No. 1935454-68-4](/img/structure/B2748943.png)
2-Bromo-4,6-difluoropyridin-3-amine
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Overview
Description
2-Bromo-4,6-difluoropyridin-3-amine is a chemical compound with the CAS Number: 1935454-68-4 . It has a molecular weight of 208.99 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BrF2N2/c6-5-4 (9)2 (7)1-3 (8)10-5/h1H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
The compound can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce a series of novel pyridine derivatives .
Material Science Research
In the field of material science, this compound could potentially be used as a building block for the synthesis of more complex materials . The specific properties of the compound, such as its molecular weight and structure, could influence the properties of the resulting material .
Chemical Synthesis
The compound can be used in various areas of chemical synthesis . Its specific structure and reactivity could make it useful in a variety of synthetic pathways .
Chromatography
In chromatography, this compound could potentially be used as a standard or a tracer . Its unique structure and properties could make it useful in this context .
Analytical Research
In analytical research, this compound could be used as a reference compound or a target of analysis . Its unique structure and properties could make it useful in this context .
Biological Activities
The compound has been used in the study of biological activities. For instance, it has been used in the investigation of anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Bromo-4,6-difluoropyridin-3-amine likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds .
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it contributes to the formation of new carbon-carbon bonds .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is tolerant of a variety of functional groups and can be carried out under mild conditions .
properties
IUPAC Name |
2-bromo-4,6-difluoropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-5-4(9)2(7)1-3(8)10-5/h1H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVYFAIAVAFNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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